Cas no 179090-36-9 (2H-Isoindole-2-pentanoicacid, a-bromo-1,3-dihydro-1,3-dioxo-, (aR)-)

179090-36-9 structure
Nome del prodotto:2H-Isoindole-2-pentanoicacid, a-bromo-1,3-dihydro-1,3-dioxo-, (aR)-
2H-Isoindole-2-pentanoicacid, a-bromo-1,3-dihydro-1,3-dioxo-, (aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-Isoindole-2-pentanoicacid, a-bromo-1,3-dihydro-1,3-dioxo-, (aR)-
- (2R)-2-bromo-5-(1,3-dioxoisoindol-2-yl)pentanoate
- (R)-5-Phthalimido-2-bromovaleric acid
- (R)-5-PhthaliMido-2-broMovaleric acid, (95% ee)
- (R)-5-Phthalimido-2-bromovaleric acid,95%, (98% ee)
- (R)-5-PHTHALIMIDO-2-BROMOVALERIC ACID, 95%,(95% EE)
- 2H-Isoindole-2-pentanoic acid, alpha-bromo-1,3-dihydro-1,3-dioxo-, (alphaR)-
- (R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoicacid
- FCGBPUWRRBLODE-SNVBAGLBSA-N
- (2R)-2-bromo-5-(1,3-dioxoisoindol-2-yl)pentanoic Acid
- SCHEMBL7898753
- (R)-2-Bromo-5-phthalimidopentanoic acid
- 179090-36-9
- (R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid
-
- Inchi: InChI=1S/C13H12BrNO4/c14-10(13(18)19)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17/h1-2,4-5,10H,3,6-7H2,(H,18,19)/p-1/t10-/m1/s1
- Chiave InChI: FCGBPUWRRBLODE-SNVBAGLBSA-M
- Sorrisi: O=C([C@@H](CCCN1C(=O)C2=CC=CC=C2C1=O)Br)[O-]
Proprietà calcolate
- Massa esatta: 324.99500
- Massa monoisotopica: 324.99497g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 369
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 74.7Ų
- Carica superficiale: -1
- Conta Tautomer: niente
- XLogP3: niente
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 1.6589 (rough estimate)
- Indice di rifrazione: 1.6500 (estimate)
- PSA: 74.68000
- LogP: 1.84880
- Solubilità: Non disponibile
2H-Isoindole-2-pentanoicacid, a-bromo-1,3-dihydro-1,3-dioxo-, (aR)- Informazioni sulla sicurezza
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S37/39
-
Identificazione dei materiali pericolosi:
- Termine di sicurezza:S26;S37/39
- Frasi di rischio:R36/37/38
2H-Isoindole-2-pentanoicacid, a-bromo-1,3-dihydro-1,3-dioxo-, (aR)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM264781-5g |
(R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid |
179090-36-9 | 95% | 5g |
$*** | 2023-03-30 | |
Chemenu | CM264781-1g |
(R)-2-Bromo-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid |
179090-36-9 | 95% | 1g |
$*** | 2023-03-30 |
2H-Isoindole-2-pentanoicacid, a-bromo-1,3-dihydro-1,3-dioxo-, (aR)- Letteratura correlata
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
179090-36-9 (2H-Isoindole-2-pentanoicacid, a-bromo-1,3-dihydro-1,3-dioxo-, (aR)-) Prodotti correlati
- 2228420-43-5(2-1-(quinolin-7-yl)cyclopropylethan-1-amine)
- 2228849-37-2({1-2-(dimethylamino)ethyl-3,3-difluorocyclobutyl}methanamine)
- 1549119-28-9(Ethyl 2-propyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate)
- 712345-39-6(2-benzyl-1-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole)
- 1804458-08-9(3-(Bromomethyl)-6-chloro-2-(difluoromethyl)-4-hydroxypyridine)
- 1149586-25-3(4-(aminomethyl)-2,3-dihydropyridazin-3-one)
- 1781119-85-4(Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate)
- 1541309-67-4(3-bromo-5-chloro-4-iodobenzoic acid)
- 2034514-36-6(1-(2,5-difluorophenyl)-N-2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethylmethanesulfonamide)
- 321998-23-6(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
